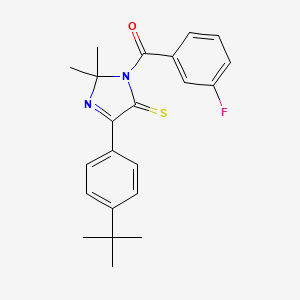

4-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

Properties

IUPAC Name |

[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2OS/c1-21(2,3)16-11-9-14(10-12-16)18-20(27)25(22(4,5)24-18)19(26)15-7-6-8-17(23)13-15/h6-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSYLJAWUJFJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

Introduction of the thione group: This step often involves the reaction of the imidazole derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Use of catalysts: Catalysts such as Lewis acids or transition metal complexes can be used to enhance reaction rates and selectivity.

Solvent selection: The choice of solvent can significantly impact the reaction outcome. Common solvents include dichloromethane, toluene, and ethanol.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Table 1: Comparison with Structurally Related Compounds

Key Observations :

- Halogen vs. Alkyl Substituents: Compounds 4 and 5 (chloro vs. fluoro) exhibit isostructural triclinic packing despite halogen differences, suggesting minor adjustments suffice for crystal accommodation . In contrast, the tert-butyl group in the target compound likely disrupts this packing due to steric bulk, though this requires experimental validation.

- Thione Functionality : The sulfur atom in the thione group may facilitate hydrogen bonding or π-interactions, a feature shared with triazole-thiones (e.g., 4,5-disubstituted-4H-1,2,4-triazole-3-thiols), which are associated with antimicrobial and antitumor activities .

Electronic and Steric Effects

- Fluorine Substituents : The 3-fluorobenzoyl group in the target compound may enhance dipole interactions compared to 4-fluorobenzoyl analogs, altering solubility or binding affinity.

Research Findings and Implications

- Isostructurality : Studies on Compounds 4 and 5 demonstrate that halogen substitution (Cl → F) minimally impacts crystal packing, but bulkier groups (e.g., tert-butyl) may induce significant changes .

- Biological Potential: While the target compound’s bioactivity is unstudied, imidazole-thiones and related heterocycles often exhibit pharmacological properties, warranting further investigation .

Biological Activity

The compound 4-(4-tert-butylphenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (commonly referred to as compound A ) is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A can be characterized by its unique structure, which includes a tert-butylphenyl group and a fluorobenzoyl moiety attached to an imidazole ring. The presence of sulfur in the thione group contributes to its reactivity and biological properties.

Molecular Formula

- Molecular Formula : C19H22FN3S

- Molecular Weight : 345.46 g/mol

Antifungal Activity

Research indicates that imidazole derivatives exhibit significant antifungal properties. Studies have shown that compounds similar to compound A can effectively inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.

- Mechanism : The antifungal action is primarily attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This disrupts membrane integrity and function, leading to cell death.

Anticancer Potential

Recent studies have suggested that compound A may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines.

- Case Study : In vitro studies demonstrated that compound A significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound triggered apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of compound A is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine with a half-life of approximately 6 hours.

Toxicity Profile

The safety profile of compound A has been assessed through various toxicological studies. Results indicate:

- Acute Toxicity : Minimal toxicity observed at therapeutic doses.

- Chronic Toxicity : Long-term exposure studies are ongoing to evaluate potential adverse effects.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 345.46 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Antifungal Activity | Effective against C. albicans |

| Anticancer Activity | Induces apoptosis in MCF-7 and A549 cells |

| Half-Life | ~6 hours |

Q & A

Q. Basic Research Focus

- X-ray Diffraction (XRD) : Single-crystal XRD (as in ) provides precise bond lengths and angles, confirming the thione tautomer over thiol forms .

- Multinuclear NMR : ¹H and ¹³C NMR identify substituent effects (e.g., tert-butyl group at δ 1.3 ppm; fluorobenzoyl carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : The C=S stretch (~1250 cm⁻¹) distinguishes thiones from thiols or disulfides .

What computational strategies (e.g., DFT, MD) predict the compound’s reactivity and binding interactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize force fields for sulfur and fluorine atoms .

- Docking Studies : Use AutoDock Vina to model binding poses with receptors, as demonstrated in for benzimidazole derivatives .

How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Q. Advanced Research Focus

- Substituent Variation : Replace the 3-fluorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .

- Thione vs. Thiol : Compare thione derivatives with thiol analogs to evaluate sulfur’s role in redox activity or metal chelation .

- Pharmacophore Mapping : Overlay structures of active analogs (e.g., ’s benzoxazoles) to identify critical functional groups .

What methodological challenges arise in analyzing this compound’s stability and degradation products?

Q. Methodological Considerations

- HPLC-MS/MS : Use reverse-phase columns (e.g., Purospher® STAR) with MS detection to track degradation under stress conditions (heat, UV light) .

- Kinetic Studies : Monitor hydrolytic stability in buffered solutions (pH 1–10) to identify labile bonds (e.g., imidazole ring cleavage) .

- Hyphenated Techniques : Couple thermogravimetric analysis (TGA) with FTIR to characterize thermal decomposition pathways .

How should researchers address contradictory data in pharmacological or environmental impact studies?

Q. Advanced Research Design

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate compound-specific effects .

- Environmental Fate Studies : Apply ’s framework to assess biodegradation (e.g., OECD 301F tests) and bioaccumulation potential (log Kow calculations) .

- Statistical Validation : Use multivariate analysis (ANOVA with post-hoc tests) to resolve variability in antioxidant or cytotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.